N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C19H24BNO2 and its molecular weight is 309.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Spectroscopy : The compound has been synthesized and characterized through spectroscopic methods like FT-IR, NMR, and mass spectrometry. X-ray diffraction studies confirmed its crystal structure, and DFT calculations were used for comparative analysis of spectroscopic data (Wu, Chen, Chen, & Zhou, 2021).
Fluorescence Probes : Derivatives of this compound have been utilized in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes displayed varied fluorescence responses to H2O2, indicating their potential use in sensing applications (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).
Materials Science for Solar Cells : In materials science, particularly in the development of perovskite solar cells, derivatives of this compound have shown promising results. They have been used to create small-molecule hole transporting materials, demonstrating good thermal stability and efficient hole extraction ability (Liu, Kong, Tan, Cheng, Chen, Yu, Guo, Chen, Yao, & Dai, 2016).
Chemical Sensing of Explosives : The compound has been used in the development of organic thin-film fluorescence probes for explosive detection. These probes showed a fast response in detecting H2O2 vapor, a key component of peroxide-based explosives (Fu, Yao, Xu, Fan, Jiao, He, Zhu, Cao, & Cheng, 2016).
Electrochemical Applications : Compounds containing N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline have been explored for their electrochemical properties, particularly in the development of new textile/plastic electrochromic cells (Beaupré, Dumas, & Leclerc, 2006).
Properties
IUPAC Name |
N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO2/c1-18(2)19(3,4)23-20(22-18)16-10-12-17(13-11-16)21-14-15-8-6-5-7-9-15/h5-13,21H,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATUDYHJNNWJIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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